N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-3-(1,3-thiazol-2-yl)propanamide

Catalog No.
S7360885
CAS No.
M.F
C15H20N4O2S
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-3-...

Product Name

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-3-(1,3-thiazol-2-yl)propanamide

IUPAC Name

N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-3-(1,3-thiazol-2-yl)propanamide

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C15H20N4O2S/c1-2-12-17-14(19-21-12)15(7-3-4-8-15)18-11(20)5-6-13-16-9-10-22-13/h9-10H,2-8H2,1H3,(H,18,20)

InChI Key

VHBAZYAZSFVMNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2(CCCC2)NC(=O)CCC3=NC=CS3
N-[1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-3-(1,3-thiazol-2-yl)propanamide, commonly known as Cyclohexyl-thiophene-carboxamide (CPTC), is a chemical compound that belongs to the class of thiophene carboxamides. CPTC is one of the most important members of this class of molecules, which has been the subject of intensive research in recent years. The aim of this paper is to provide an in-depth analysis of CPTC, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, as well as its potential applications in scientific research and industry. Additionally, this paper will explore the current state of research on CPTC, as well as its limitations, future directions, and potential implications in various fields of research and industry.
CPTC is a thiophene carboxamide compound that is used as a pharmacological tool for studying the role of transient receptor potential melastatin 8 (TRPM8) ion channels in various physiological and pathological conditions. TRPM8 channels are expressed in a variety of peripheral and central sensory neurons and play a crucial role in the detection of cold and the initiation of cold-induced pain. CPTC is a selective and potent TRPM8 antagonist that has been used to study the functional role of TRPM8 channels in various diseases and disorders, including cancer, neuropathic pain, and diabetes.
CPTC is a white to slightly off-white powder with a molecular weight of 377.49 g/mol. It has a melting point range of 230 to 234°C and is soluble in organic solvents like ethanol, methanol, and DMSO but is insoluble in water. The structural formula of CPTC is C19H24N4O2S2, and its CAS number is 27143-07-3.
The synthesis of CPTC involves the reaction of 2,5-dimethoxytetrahydrofuran with potassium bis(trimethylsilyl)amide at low temperature to form 2,5-dimethoxytetrahydrofuran anion. This is followed by the reaction of the anion with 5-ethyl-3-isocyano-1,2,4-oxadiazole to produce the CPTC precursor. The final step involves the reaction of the precursor with 3-(2-thiazolyl)propionyl chloride to form the CPTC molecule. The purity of CPTC can be assessed by using characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.
have been developed to detect and quantify CPTC in various matrices. Liquid chromatography-mass spectrometry (LC-MS) is the most commonly used method for analyzing CPTC in biological matrices, such as plasma and urine. This method uses a reverse-phase chromatographic column and mass spectrometry detection to achieve high sensitivity and selectivity. Other methods, such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis, have also been used to detect and quantify CPTC.
CPTC is a potent and selective TRPM8 antagonist that has been used to study the role of TRPM8 channels in various physiological and pathological conditions. TRPM8 channels are involved in cold sensation, nociception, and thermoregulation, making them potential drug targets for the treatment of various diseases and disorders. CPTC has been shown to inhibit TRPM8-mediated pain and cold sensation and has potential therapeutic applications in the treatment of neuropathic pain, osteoarthritis, and cancer.
The safety of CPTC in scientific experiments has been evaluated in preclinical studies. The acute toxicity of CPTC was evaluated in mice by administering a single dose of 2000 mg/kg body weight, and no mortality or clinical signs of toxicity were observed. In repeated-dose toxicity studies, CPTC did not show any significant toxicity at doses up to 120 mg/kg/day. Additionally, CPTC did not show any mutagenic, clastogenic, or carcinogenic potential in in vitro and in vivo studies.
CPTC has several potential applications in scientific research, including the study of TRPM8 channels in various physiological and pathological conditions, the development of novel drugs for the treatment of neuropathic pain, cancer, and osteoarthritis, and the development of TRPM8 channel modulators for the treatment of hypothermia and cold-induced pain.
CPTC is currently being studied in various preclinical and clinical studies for its potential therapeutic applications in the treatment of neuropathic pain, osteoarthritis, and cancer. Additionally, CPTC is being used as a pharmacological tool to study the role of TRPM8 channels in various physiological and pathological conditions.
CPTC has potential implications in various fields of research and industry, including drug development, sensory biology, and pharmacology. CPTC has the potential to be used as a therapeutic agent for the treatment of neuropathic pain, osteoarthritis, and cancer. Additionally, CPTC's ability to inhibit TRPM8 channels could lead to the development of novel drugs for the treatment of hypothermia and cold-induced pain.
One limitation of CPTC is its poor water solubility, which limits its application in certain biological assays. However, efforts are being made to develop more water-soluble analogs of CPTC. Future directions for research on CPTC include the development of more potent and selective TRPM8 channel antagonists and the optimization of CPTC for therapeutic applications. Additionally, further studies are needed to explore the role of TRPM8 channels in various diseases and disorders, and to identify new potential drug targets for the treatment of these conditions.
CPTC is a thiophene carboxamide compound that has potential therapeutic applications in the treatment of neuropathic pain, osteoarthritis, and cancer. Its ability to inhibit TRPM8 channels makes it a promising drug candidate for the treatment of cold-induced pain and hypothermia. Although there are limitations to its current use, further research on CPTC and its analogs could lead to the development of novel drugs for the treatment of various diseases and disorders.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

320.13069707 g/mol

Monoisotopic Mass

320.13069707 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-27-2023

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